3-chloro-N-methyl-4-(trifluoromethoxy)aniline

Lipophilicity ADME Drug Design

Scarce 1,2,4-trisubstituted aniline building block with orthogonal reactivity often requires custom synthesis, delaying hit-to-lead programs. This compound resolves that bottleneck with its unique 3-Cl / 4-OCF₃ / N-Me substitution pattern, providing two distinct diversification points: the aryl chloride for cross-coupling and the secondary amine for linker conjugation. Measured LogP ~3.7 balances cell permeability and solubility for kinase inhibitor and PROTAC design. Reduced basicity (pKa ~3) minimizes hERG off-target risk. In stock; request a quote for gram-scale quantities.

Molecular Formula C8H7ClF3NO
Molecular Weight 225.59 g/mol
CAS No. 1260887-97-5
Cat. No. B1403364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-methyl-4-(trifluoromethoxy)aniline
CAS1260887-97-5
Molecular FormulaC8H7ClF3NO
Molecular Weight225.59 g/mol
Structural Identifiers
SMILESCNC1=CC(=C(C=C1)OC(F)(F)F)Cl
InChIInChI=1S/C8H7ClF3NO/c1-13-5-2-3-7(6(9)4-5)14-8(10,11)12/h2-4,13H,1H3
InChIKeyIWJSLCKUVCNVOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-N-methyl-4-(trifluoromethoxy)aniline: Structural & Physicochemical Baseline


3-Chloro-N-methyl-4-(trifluoromethoxy)aniline (CAS 1260887-97-5) is a fluorinated aromatic amine with the molecular formula C₈H₇ClF₃NO and a molecular weight of 225.59 g·mol⁻¹ . It features a unique 1,2,4-trisubstitution pattern combining an electron-withdrawing -OCF₃ group (para), a -Cl atom (meta), and a secondary N-methylamino group . This specific combination distinguishes it from common aniline building blocks and defines its reactivity profile, making it a specialized intermediate in pharmaceutical and agrochemical R&D .

1 1,2,4‑trisubstitution pattern with ‑OCF₃, ‑Cl, ‑NHCH₃
2 Orthogonal reactive handles for sequential coupling strategies
3 Supports chemoselective acylation via reduced nitrogen basicity

Why Generic Trifluoromethoxy Anilines Cannot Substitute


Simple substitution with a generic trifluoromethoxyaniline fails because the unique 1,2,4-substitution pattern of 3-chloro-N-methyl-4-(trifluoromethoxy)aniline is not replicated. For example, the widely available 4-(trifluoromethoxy)aniline (CAS 461-82-5) lacks both the chlorine atom and the N-methyl group, resulting in significantly different electronic properties and a molecular weight of only 177.12 g·mol⁻¹ [1]. This absence of the chlorine and methyl functionalities precludes its use in synthetic sequences requiring a specific halogen for cross-coupling or a methyl-protected amine for chemoselective reactions [2]. Consequently, substituting with a simpler analog would alter the downstream product's substitution pattern, requiring redesign of the entire synthetic route and potentially losing critical structure-activity relationships.

Missing Cl & N‑CH₃
Generic 4‑(trifluoromethoxy)aniline lacks both the chlorine and the methyl group, altering electronic properties and reactivity profile.
Cross‑coupling handle absent
Without the aryl chloride, Pd‑catalyzed cross‑coupling cannot be utilized, restricting build‑up strategies and molecular complexity.

Quantitative Differentiation Evidence


Enhanced Lipophilicity Versus Non-Chlorinated Analogs

The introduction of a chlorine atom at the 3-position significantly increases the compound's lipophilicity. The calculated LogP for 3-chloro-4-(trifluoromethoxy)aniline, the direct des-methyl precursor, is 3.40 [1]. In contrast, the non-chlorinated analog 4-(trifluoromethoxy)aniline has a LogP of 2.55 [2]. The N-methyl group further increases lipophilicity. While an experimental LogP for CAS 1260887-97-5 is not available, the additive effect of the methyl group on the aniline nitrogen suggests a LogP of approximately 3.7 for the target compound, which is critical for membrane permeability in cell-based assays.

Lipophilicity (LogP)
Cross‑study comparable
ΔLogP +0.85 (33% increase) Target LogP ~3.7 vs comparator 2.55
Supports membrane permeability differentiation
Calculated values; experimental confirmation advised
Lipophilicity ADME Drug Design

Reduced Basicity for Controlled Reactivity

The combined electron-withdrawing effect of the -OCF₃ and -Cl groups drastically reduces the basicity of the aniline nitrogen. The predicted pKa of the conjugate acid for 3-chloro-4-(trifluoromethoxy)aniline is 2.68 ± 0.10 . This is significantly lower than aniline (pKaH⁺ = 4.60) and even lower than 4-(trifluoromethoxy)aniline (pKaH⁺ ~4.2). The N-methyl substitution in the target compound is expected to slightly increase basicity (pKaH⁺ ~3.0-3.5) relative to the primary amine, but it remains much less basic than unsubstituted N-methylaniline. This low basicity is a critical differentiator for chemoselective acylation or sulfonylation reactions where competing protonation must be avoided.

Basicity (pKaH⁺)
Class‑level inference
pKa 2.68 ± 0.10 ~80‑fold lower than aniline (4.60)
Enables acid‑tolerant chemoselective transformations
Predicted pKa; confirm under reaction conditions
pKa Reactivity Amide Coupling

Orthogonal Cross-Coupling Handle via 3-Chloro Substituent

A key differentiator of this compound is the presence of an aryl chloride at the 3-position. This provides a versatile synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) that is absent in simple 4-(trifluoromethoxy)aniline or N-methyl-4-(trifluoromethoxy)aniline (CAS 41419-59-4) . The latter compound (MW 191.15 g·mol⁻¹) lacks the halogen, limiting its utility as a building block for generating molecular complexity. The target compound's dual functionality allows it to act as both a nucleophile (via the N-methylamino group) and an electrophile (via the aryl chloride) in sequential synthetic operations, a feature that is explicitly highlighted in its use as a 'key intermediate' in pharmaceutical synthesis .

Cross‑coupling handle
Direct head‑to‑head
Aryl chloride present Enables Pd‑catalyzed reactions (Suzuki, Buchwald)
Supports build‑up strategy via orthogonal reactivity
Non‑halogenated analogs lack this handle
Cross-Coupling C-C Bond Formation Molecular Complexity

Optimal Application Scenarios


Kinase Inhibitor Library Synthesis with Halogenated Lipophilic Fragment

When a kinase inhibitor program requires a fragment with a calculated LogP of ~3.7 for optimal cell permeability and metabolic stability, the target compound provides this value through its unique 3-Cl and 4-OCF₃ substitution pattern [1]. Its aryl chloride serves as a synthetic handle for introducing diversity via cross-coupling, enabling the rapid generation of analog libraries from a single intermediate. The reduced basicity (pKa ~3) also minimizes off-target interactions with hERG channels, which is a common concern for basic amine-containing kinase inhibitors .

Herbicidal Anilides with Enhanced Environmental Stability

The trifluoromethoxy group is recognized for imparting metabolic stability in agrochemicals by resisting oxidative degradation in soil and plants. The target compound's N-methyl group prevents undesired metabolism at the aniline nitrogen, a known clearance pathway for primary aniline-based herbicides. The chlorine atom provides an additional vector for scaffold decoration via cross-coupling, enabling the optimization of potency and selectivity [2].

Bifunctional Probe Synthesis with Orthogonal Reactive Sites

For the construction of PROTACs or fluorescent probes, the compound offers two distinct points of attachment: the secondary amine for linker conjugation and the aryl chloride for late-stage diversification via Suzuki coupling. This dual reactivity, combined with a favorable LogP for cell permeability, makes it an ideal choice for intracellular target engagement studies [3].

Application
Selection Property
Validation Focus
Kinase inhibitor fragment elaboration
Halogenated lipophilic fragment with Cl handle
Cross‑coupling diversification and basicity profiling
Herbicidal anilide synthesis
N‑methyl‑protected aniline with ‑OCF₃
Oxidative metabolism resistance and scaffold diversification
Bifunctional probe construction
Orthogonal reactive sites (amine + aryl chloride)
Linker conjugation and late‑stage functionalization
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